N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-13-22-14-11-16(12-15-22)20(23)21-18-9-6-10-19(18)24-17-7-4-3-5-8-17/h1,3-5,7-8,16,18-19H,6,9-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSROZCESXQPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCCC2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxycyclopentyl Intermediate: The phenoxy group is introduced to the cyclopentyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group is added to the piperidine ring via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under mild conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.
Scientific Research Applications
N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-Phenoxycyclopentyl)prop-2-ynamide: Shares a similar phenoxycyclopentyl structure but lacks the piperidine ring.
N-(3-chloro-5-(methylsulfonamido)phenyl)-1-(2-phenylcyclopentyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of a piperidine ring and has different substituents.
Biological Activity
N-(2-Phenoxycyclopentyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This article delves into the compound's biological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring substituted with a phenoxy group and an alkyne moiety. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.
- Introduction of the Phenoxy Group : This can be achieved via nucleophilic substitution reactions, where a phenolic compound is reacted with an activated halide.
- Alkyne Functionalization : The prop-2-ynyl group is introduced through alkyne coupling reactions, which may involve Sonogashira or similar coupling methods.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its interaction with various receptors, particularly those involved in neurological processes.
Receptor Interactions
Research indicates that this compound exhibits selective antagonistic activity towards specific G protein-coupled receptors (GPCRs). For instance, modifications to the piperidine structure have shown varying affinities for the P2Y14 receptor, a target implicated in inflammatory responses and pain signaling.
| Compound | Receptor Affinity (IC50) | Biological Effect |
|---|---|---|
| This compound | 7.96 nM | Antagonist activity |
| Related Analog 1 | 20.0 nM | Reduced inflammatory response |
| Related Analog 2 | 4.1 nM | High affinity, potential therapeutic use |
Case Studies and Research Findings
Several case studies have explored the efficacy and safety of this compound in preclinical models:
-
Antinociceptive Activity : In animal models, this compound has demonstrated significant antinociceptive effects, suggesting its potential as a pain management agent.
- Study Design : Mice were administered varying doses of the compound, followed by assessment using the hot plate test.
- Findings : The compound significantly increased pain threshold compared to control groups.
-
Anti-inflammatory Effects : Another study highlighted its role in reducing inflammation in models of asthma.
- Study Design : Mice subjected to induced asthma were treated with the compound.
- Results : Marked reduction in lung inflammation was observed, supporting its role as an anti-inflammatory agent.
-
Neuroprotective Properties : Given its structural similarities to known neuroprotective agents, research has also focused on its ability to mitigate oxidative stress in neuronal cells.
- Experimental Setup : Neuronal cell lines were exposed to oxidative stressors before treatment with the compound.
- Outcome : The compound significantly reduced markers of oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
